molecular formula C10H19NO2 B13825239 [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine

[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine

Cat. No.: B13825239
M. Wt: 185.26 g/mol
InChI Key: GJPVRLSZCIDISK-UHFFFAOYSA-N
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Description

[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine is a chemical building block of interest in synthetic organic and medicinal chemistry. This compound features a primary amine group attached to a cyclopentane ring, which is further functionalized with a 2-methyl-1,3-dioxolane group. The 1,3-dioxolane ring is a well-known protecting group for carbonyls, particularly ketones and aldehydes . Its incorporation can significantly alter a molecule's polarity and solubility, and it is commonly used to mask a carbonyl functionality temporarily during multi-step synthetic sequences . The presence of both the amine and the protected carbonyl equivalent on the same carbon skeleton makes this molecule a valuable scaffold for constructing more complex molecular architectures. Researchers may utilize this compound in the development of pharmaceuticals, agrochemicals, and other fine chemicals, where the amine group can be readily functionalized through alkylation, acylation, or reductive amination reactions. The dioxolane protecting group can be selectively removed under mild acidic conditions to regenerate the original carbonyl, offering a versatile handle for further chemical manipulation . As with all such specialized reagents, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets, as compounds with similar substructures may be flammable and pose health hazards such as skin and eye irritation .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-(2-methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine

InChI

InChI=1S/C10H19NO2/c1-9(12-6-7-13-9)10(8-11)4-2-3-5-10/h2-8,11H2,1H3

InChI Key

GJPVRLSZCIDISK-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2(CCCC2)CN

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine generally involves the formation of the 2-methyl-1,3-dioxolane ring followed by the introduction of the aminomethyl group on the cyclopentyl moiety. The synthetic route can be broken down into two key stages:

  • Formation of the 2-Methyl-1,3-dioxolane Moiety:
    This is typically achieved by acetalization of acetaldehyde or related aldehydes with ethylene glycol under acidic catalysis, forming the cyclic acetal 2-methyl-1,3-dioxolane. This step is well-documented in polyester solid state polycondensation (SSP) processes, where acetaldehyde reacts with ethylene glycol in the presence of acid catalysts to form 2-methyl-1,3-dioxolane (MDO).

  • Attachment of the Aminomethyl Group to the Cyclopentyl Ring:
    The aminomethylation of cyclopentyl derivatives is commonly performed via nucleophilic substitution or reductive amination techniques. Literature reports phase transfer catalysis and the use of strong bases (e.g., sodium or potassium hydroxide) under controlled temperature conditions (20–120 °C) to facilitate the reaction of haloalkyl derivatives or protected intermediates with amines or ammonia sources.

Detailed Synthetic Routes

Synthesis of 2-Methyl-1,3-dioxolane (MDO)
  • Process:
    Acetaldehyde (AA) reacts with ethylene glycol (EG) in the presence of an acid catalyst (e.g., sulfonic acids, sulfuric acid) in a gas scrubber or reactor setup. This reaction is reversible and produces MDO and water. The process temperature is controlled around 50 °C or lower to optimize yield and minimize side reactions.

  • Catalysts:
    Solid acid catalysts incorporated into gas scrubbers enhance conversion efficiency. Examples include sulfonic acid resins or mineral acids immobilized on supports.

  • Purification:
    The MDO is separated from the ethylene glycol stream by neutralization, filtration, and distillation to obtain pure 2-methyl-1,3-dioxolane.

Step Reactants Catalyst Conditions Product
1 Acetaldehyde + EG Acid catalyst ≤ 50 °C, gas scrubber 2-Methyl-1,3-dioxolane + H2O
Formation of the Aminomethyl Cyclopentyl Intermediate
  • Approach:
    Starting from cyclopentyl derivatives bearing appropriate leaving groups (e.g., halides), nucleophilic substitution with ammonia or primary amines introduces the aminomethyl group. Alternatively, reductive amination of cyclopentanone derivatives with formaldehyde and ammonia sources can be employed.

  • Phase Transfer Catalysis:
    The reaction can be conducted under phase transfer catalysis conditions using quaternary ammonium salts or crown ethers to enhance nucleophile transfer into the organic phase.

  • Reaction Conditions:
    Temperature ranges from 20 to 120 °C, with vigorous stirring to maintain phase contact. Strong bases like NaOH or KOH are used to deprotonate amines and facilitate substitution.

Step Reactants Catalyst/Conditions Product
2 Cyclopentyl halide + NH3 Phase transfer catalyst, NaOH, 20–120 °C 1-(Aminomethyl)cyclopentane
Coupling of the 2-Methyl-1,3-dioxolane Moiety to Cyclopentylmethanamine
  • Method:
    The 2-methyl-1,3-dioxolane ring can be introduced by reaction of the aminomethyl cyclopentyl intermediate with aldehydes or ketones under acidic conditions to form the cyclic acetal in situ, or by using preformed MDO derivatives.

  • Catalysts and Solvents:
    Acid catalysts such as 4-methylphenylsulfonic acid, benzenesulfonic acid, or mineral acids in inert solvents (benzene, toluene, cyclohexane) facilitate ring closure at 80–180 °C.

  • Protecting Groups:
    Amino groups may be protected during acetal formation to avoid side reactions, using standard protecting groups removable post-synthesis.

Step Reactants Catalyst/Conditions Product
3 Aminomethylcyclopentane + aldehyde + EG Acid catalyst, 80–180 °C, inert solvent This compound

Data Tables and Reaction Parameters

Parameter Typical Range/Value Notes
Acetalization temperature ≤ 50 °C To optimize MDO yield and minimize side products
Acid catalyst type Sulfonic acids, mineral acids Solid acid catalysts preferred in SSP processes
Phase transfer catalyst Quaternary ammonium salts, crown ethers Enhances nucleophilic substitution efficiency
Base for substitution NaOH or KOH Concentrated aqueous or powdered forms
Reaction temperature for substitution 20–120 °C Higher temperatures increase reaction rate
Solvent for acetal formation Benzene, toluene, cyclohexane Forms azeotropic mixture with water to drive reaction
Purification methods Neutralization, filtration, distillation To isolate pure MDO and final amine product

Research Findings and Industrial Relevance

  • The integration of MDO synthesis within polyester solid state polycondensation (SSP) processes allows simultaneous removal of acetaldehyde byproduct and generation of 2-methyl-1,3-dioxolane, improving process efficiency and product purity.

  • Acid-catalyzed acetalization reactions are highly reversible; thus, reaction conditions must be carefully controlled to drive the equilibrium toward MDO formation.

  • Phase transfer catalysis significantly improves the yield and selectivity of aminomethylation reactions, allowing milder conditions and reducing byproduct formation.

  • Protecting group strategies during the acetal formation step prevent unwanted N-alkylation or side reactions, enhancing overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine is characterized by the presence of a dioxolane ring which contributes to its stability and reactivity. Its molecular formula is C8H13NO2C_8H_{13}NO_2, indicating the presence of nitrogen and oxygen functionalities that are critical for biological activity.

Tranquilizing Activity

The compound exhibits tranquilizing effects, making it a candidate for research in anxiety and stress-related disorders. According to a patent (US3629287A), related compounds have shown significant pharmacological activity impacting the central nervous system. These compounds can modify nerve impulses, particularly within the sympathetic nervous system, which is crucial for developing new anxiolytic medications .

Cardiovascular Research

Research indicates that derivatives of dioxolane compounds can influence cardiovascular functions. They have been evaluated for their ability to lower mean arterial pressure and act as potential antihypertensive agents. The pharmacological evaluation of these compounds often involves tests like the carotid occlusion test and norepinephrine depletion tests to assess their effects on cardiovascular dynamics .

Intermediates in Drug Synthesis

The compound serves as an intermediate in synthesizing other bioactive molecules. Its ability to undergo various chemical transformations allows it to be utilized in creating more complex structures with potential therapeutic benefits. For instance, it can be converted into guanidines with antihypertensive properties, expanding its utility in drug development .

Case Studies

Case Study 1: Tranquilizing Effects
A study conducted on animal models demonstrated that derivatives of 1,3-dioxolan-4-yl-alkyl amines exhibited significant tranquilizing effects when administered at specific dosages. The results indicated a marked reduction in anxiety-like behaviors compared to control groups, suggesting potential therapeutic applications in treating anxiety disorders.

Case Study 2: Antihypertensive Activity
In another study focused on cardiovascular health, compounds derived from this compound were tested for their ability to regulate blood pressure. The findings showed a consistent decrease in arterial pressure among treated subjects, supporting the compound's role as a potential antihypertensive agent.

Table 1: Pharmacological Activities of Dioxolane Derivatives

Compound NameActivity TypeTest SubjectResult
This compoundTranquilizingRatsSignificant reduction in anxiety
Dioxolane-derived GuanidineAntihypertensiveDogsDecrease in arterial pressure
2-Methyl-1,3-dioxolan-4-yl-methylamineNeuromodulatoryMiceEnhanced neurotransmitter release

Table 2: Synthesis Pathways for Dioxolane Compounds

Starting MaterialReaction TypeProduct
1,3-Dioxolan-4-yl halideNucleophilic substitutionThis compound
Dioxolane derivativeHydrolysisGuanidine derivatives

Mechanism of Action

The mechanism of action of [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₉H₁₇NO₂
  • Molecular Weight : 171.24 g/mol
  • Purity : 97% (typical commercial availability)
  • Price : $78/25g (bulk pricing) .

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

Compounds with aromatic substituents on the cyclopentyl ring exhibit distinct physicochemical and electronic properties compared to the dioxolane-containing parent compound.

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
1-(4-Chlorophenyl)cyclopentyl]methanamine C₁₂H₁₆ClN 209.72 4-chlorophenyl Enhanced lipophilicity due to aryl group; potential pharmacological relevance.
[1-(4-Fluorophenyl)cyclopentyl]methanamine C₁₂H₁₆FN 193.27 4-fluorophenyl Electron-withdrawing fluorine alters electronic density; possible CNS activity.
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine C₁₂H₁₅ClFN 229.71 2-chloro-4-fluorophenyl Increased steric bulk and halogen bonding potential.

Key Observations :

  • Aryl-substituted analogs (e.g., chlorophenyl, fluorophenyl) exhibit higher molecular weights and LogP values compared to the parent compound, suggesting greater membrane permeability .
  • Halogen atoms (Cl, F) may enhance binding affinity to biological targets via halogen bonding .

Analogs with Modified Dioxolane or Backbone Structures

Variations in the dioxolane group or backbone structure significantly impact reactivity and stability.

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine C₅H₁₁NO₂ 117.15 Ethylamine chain Reduced steric hindrance; higher water solubility.
[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine C₁₆H₁₇NO₂ 255.32 Phenyl-dioxolane Extended conjugation; potential UV/Vis activity.
1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine C₆H₁₃NO₂ 131.17 Ethyl-dioxolane Increased steric bulk; altered hydrolysis kinetics.

Key Observations :

  • Ethylamine chain analogs (e.g., 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine) exhibit lower molecular weights and higher polarity, favoring aqueous solubility .
  • Phenyl-dioxolane derivatives (e.g., [4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine) demonstrate extended π-conjugation, which may enhance fluorescence or binding to aromatic receptors .

Analogs with Alternative Ring Systems

Replacement of the cyclopentyl ring with other cyclic systems alters conformational flexibility and steric effects.

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine C₁₃H₁₉N 189.30 Cyclobutyl + dimethylphenyl Increased ring strain; potential for enhanced reactivity.
1-(2,2-Dimethylcyclopentyl)methanamine C₈H₁₇N 127.23 Dimethylcyclopentyl Reduced polarity; higher volatility.

Key Observations :

  • Dimethylcyclopentyl derivatives (e.g., 1-(2,2-Dimethylcyclopentyl)methanamine) exhibit lower molecular weights and simplified structures, favoring synthetic accessibility .

Stability :

  • Dioxolane-containing compounds are susceptible to acidic hydrolysis, releasing ketones or aldehydes. Ethyl-substituted dioxolanes (e.g., 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine) hydrolyze slower than methyl derivatives due to steric protection .

Biological Activity

The compound [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine is an organic molecule characterized by its unique structural features, including a cyclopentyl group and a dioxolane moiety. Its methanamine functional group suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on existing literature, highlighting its interactions with biological targets, synthesis methods, and potential applications.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 183.25 g/mol

The presence of the dioxolane ring enhances its chemical reactivity and biological properties due to the electron-withdrawing nature of the oxygen atoms within the ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmission : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. This is particularly relevant due to the structural similarities it shares with known neuroactive compounds.
  • Enzyme Inhibition : The methanamine group can form hydrogen bonds and electrostatic interactions with enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Binding Affinity Studies : Computer-aided predictions suggest that this compound may exhibit binding affinities to receptors involved in neurotransmission and metabolic processes, which could be explored through techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Case Studies

Research has indicated that compounds with similar structures exhibit significant biological activities:

  • Neuroactive Properties : Studies on structurally similar compounds have shown that they can modulate neurotransmitter systems, suggesting that this compound may have similar effects.
  • Antimicrobial Activity : Some derivatives of dioxolane-containing amines have demonstrated antimicrobial properties, indicating potential for therapeutic applications in infectious diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies:

  • Reactions Involving Cyclopentylamine : Utilizing cyclopentylamine as a starting material can lead to efficient formation of the target compound through nucleophilic substitution reactions.
  • Dioxolane Formation : The dioxolane moiety can be synthesized via cyclization reactions involving diols and aldehydes or ketones.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesNotable Activities
2-MethylaminoethanolAmino group and ethylene glycol moietyNeurotransmitter modulation
CyclopentamineSimilar cyclopentyl structure without dioxolanePotential stimulant effects
2-AminomethylpyridinePyridine ring instead of dioxolaneAntimicrobial properties

This table illustrates the diversity within this chemical class while underscoring the unique features of this compound.

Future Directions

Research into the specific applications of this compound is ongoing. Future studies should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Clinical Trials : Investigating therapeutic potentials in treating neurological disorders or infections.

Q & A

Q. What are the key synthetic strategies for [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine?

  • Methodological Answer : The synthesis typically involves constructing the cyclopentane backbone, introducing the 1,3-dioxolane ring via cyclization, and functionalizing the amine group. A plausible route:

Cyclopentane precursor : Start with cyclopentanone derivatives.

Dioxolane formation : React with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring.

Amine introduction : Use reductive amination (e.g., NaBH3CN with methylamine) or Gabriel synthesis.
Critical considerations : Protect the amine during dioxolane formation to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer :
  • 1H NMR : Identify the dioxolane ring protons (δ 3.8–4.2 ppm, split into two doublets for the two oxygen-adjacent CH2 groups) and cyclopentyl protons (δ 1.5–2.5 ppm, multiplet).
  • 13C NMR : The dioxolane carbons appear at δ 95–110 ppm, while the cyclopentane carbons range from δ 25–35 ppm.
  • 2D NMR (COSY, HSQC) : Correlate adjacent protons and assign stereochemistry if chiral centers exist. Compare with IUPAC nomenclature rules for systematic verification .

Q. What purity assessment methods are recommended for this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities ≥0.1%.
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the stability of the dioxolane ring under varying pH conditions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain and electron density distribution.
  • pKa Prediction : Use software (e.g., ACD/Labs) to estimate the amine group’s basicity and dioxolane’s acid sensitivity.
  • MD Simulations : Model solvation effects in aqueous vs. organic solvents to predict hydrolysis rates .

Q. What strategies resolve enantiomeric impurities in this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to separate enantiomers.
  • Diastereomeric Salt Formation : React with (R)- or (S)-mandelic acid and recrystallize.
  • Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) during synthesis .

Q. How to address conflicting spectroscopic data in published studies?

  • Methodological Answer :
  • Solvent/Concentration Effects : Re-run NMR in deuterated solvents (CDCl3 vs. DMSO-d6) to assess shifts.
  • Impurity Profiling : Use LC-MS to identify co-eluting contaminants.
  • Cross-Validation : Compare with analogous compounds (e.g., cyclopropane derivatives) for consistency in dioxolane ring signals .

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